3-[(2,6-Dichlorophenyl)methyl]bicyclo[1.1.1]pentan-1-amine
Description
3-[(2,6-Dichlorophenyl)methyl]bicyclo[1.1.1]pentan-1-amine is a compound that belongs to the class of bicyclo[1.1.1]pentane derivatives. These compounds are known for their unique three-dimensional structure, which imparts distinct physicochemical properties. The bicyclo[1.1.1]pentane core is often used as a bioisosteric replacement for aromatic rings in drug design, enhancing the potency, selectivity, and pharmacokinetic profile of the molecules .
Properties
IUPAC Name |
3-[(2,6-dichlorophenyl)methyl]bicyclo[1.1.1]pentan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13Cl2N/c13-9-2-1-3-10(14)8(9)4-11-5-12(15,6-11)7-11/h1-3H,4-7,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAAIENSRTQLRPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)N)CC3=C(C=CC=C3Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Cl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,6-Dichlorophenyl)methyl]bicyclo[111]pentan-1-amine typically involves the construction of the bicyclo[11One common method involves the photochemical addition of propellane to diacetyl, forming the bicyclo[1.1.1]pentane core . Subsequent functionalization steps introduce the desired substituents.
Industrial Production Methods
Large-scale synthesis of bicyclo[1.1.1]pentane derivatives can be achieved through flow photochemical processes, allowing for the construction of the core structure on a kilogram scale within a day . This method is advantageous for industrial production due to its efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[(2,6-Dichlorophenyl)methyl]bicyclo[1.1.1]pentan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the bicyclo[1.1.1]pentane core or the substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups .
Scientific Research Applications
3-[(2,6-Dichlorophenyl)methyl]bicyclo[1.1.1]pentan-1-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-[(2,6-Dichlorophenyl)methyl]bicyclo[1.1.1]pentan-1-amine involves its interaction with specific molecular targets and pathways. The bicyclo[1.1.1]pentane core provides a rigid, three-dimensional scaffold that can enhance binding affinity and selectivity for target proteins. This can lead to improved pharmacokinetic properties and reduced off-target effects .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid: Another bicyclo[1.1.1]pentane derivative used in medicinal chemistry.
Bicyclo[3.1.1]heptan-1-amines: Compounds with a similar bicyclic structure but different ring sizes and substitution patterns.
Uniqueness
3-[(2,6-Dichlorophenyl)methyl]bicyclo[1.1.1]pentan-1-amine is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and potential biological activities. Its rigid, three-dimensional structure makes it a valuable scaffold in drug design, offering advantages over more traditional aromatic systems .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
